molecular formula C19H29N3O4S B2920642 2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide CAS No. 2310017-65-1

2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide

Cat. No.: B2920642
CAS No.: 2310017-65-1
M. Wt: 395.52
InChI Key: JYENUAUHDVMPMO-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxolan ring, a diazepane ring, and a sulfonyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide typically involves multiple steps, including the formation of the oxolan and diazepane rings, followed by the introduction of the sulfonyl group and the final coupling with the propanamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide
  • N-[4-[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide

Uniqueness

2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide is unique due to its combination of an oxolan ring, a diazepane ring, and a sulfonyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-methyl-N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-15(2)19(23)20-16-4-6-18(7-5-16)27(24,25)22-10-3-9-21(11-12-22)17-8-13-26-14-17/h4-7,15,17H,3,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYENUAUHDVMPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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